molecular formula C7H2F5I B2473504 2,3-Difluoro-6-iodobenzotrifluoride CAS No. 1934488-27-3

2,3-Difluoro-6-iodobenzotrifluoride

Cat. No.: B2473504
CAS No.: 1934488-27-3
M. Wt: 307.989
InChI Key: BBNLTTHZNFOIQW-UHFFFAOYSA-N
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Description

Overview of Contemporary Research in Organofluorine and Organoiodine Chemistry

Contemporary chemical research has seen a surge of interest in both organofluorine and organoiodine chemistry, driven by their profound impact on the life sciences and material sciences. chemicalbook.comnih.gov The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties, including metabolic stability, lipophilicity, and binding affinity. aobchem.com It is estimated that approximately 20% of all pharmaceuticals and 50% of agrochemicals contain at least one fluorine atom. aobchem.com The development of novel fluorination and fluoroalkylation methods remains a vibrant area of research, with a focus on improving efficiency, selectivity, and environmental sustainability. chemicalbook.comsigmaaldrich.com

Simultaneously, organoiodine chemistry has garnered significant attention, not only because iodine is a versatile leaving group in cross-coupling reactions but also due to the unique reactivity of hypervalent iodine reagents as mild and selective oxidizing agents. nih.govgoogle.comresearchgate.net The relatively low bond energy of the carbon-iodine bond facilitates its cleavage, making iodinated aromatics key precursors in the synthesis of complex molecular architectures. researchgate.net The convergence of these two fields in molecules such as 2,3-Difluoro-6-iodobenzotrifluoride offers a powerful toolkit for synthetic chemists.

The Strategic Significance of Halogenated Benzotrifluoride (B45747) Scaffolds in Chemical Synthesis

Halogenated benzotrifluoride scaffolds are of immense strategic importance in chemical synthesis. The trifluoromethyl group often enhances the biological activity and metabolic stability of drug candidates. The presence and positioning of halogen atoms on the benzotrifluoride core provide multiple handles for further chemical modification.

For instance, the iodine atom in iodinated benzotrifluorides can be readily displaced or participate in a wide array of coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, to form new carbon-carbon and carbon-heteroatom bonds. The fluorine atoms, in addition to their effects on the molecule's properties, can also influence the regioselectivity of these synthetic transformations. This multi-functional nature allows for the divergent synthesis of a wide range of complex molecules from a single, well-designed building block.

Rationale for Dedicated Academic Investigation of this compound

While specific academic literature dedicated solely to this compound is not abundant, the rationale for its investigation can be inferred from the study of its isomers and related compounds. The unique substitution pattern of this compound, with two adjacent fluorine atoms and an iodine atom positioned ortho to the trifluoromethyl group, suggests a distinct reactivity profile.

The electronic environment of the aromatic ring is significantly influenced by the interplay of the electron-withdrawing trifluoromethyl group and the inductive effects of the fluorine atoms. This, in turn, affects the reactivity of the C-I bond and the potential for further aromatic substitution reactions. A dedicated investigation would aim to elucidate this unique reactivity, explore its utility in novel synthetic methodologies, and evaluate the properties of the resulting compounds for applications in medicinal chemistry and materials science. The synthesis and characterization of such a precisely substituted molecule are crucial for expanding the toolbox of available building blocks for the synthesis of complex target molecules.

Delimitation of Research Scope and Core Scholarly Objectives

The scope of this article is to provide a focused overview of this compound, based on available chemical data and contextualized by the broader fields of organofluorine and organoiodine chemistry. The core objectives are:

To place this compound within the context of polyhalogenated benzotrifluorides.

To discuss the synthetic and chemical properties of this compound based on the known reactivity of its constituent functional groups.

To present available data on related isomers to infer the properties of the title compound.

To highlight the potential applications of this and related compounds in chemical synthesis.

This article will not cover toxicological, dosage, or administrative information. The focus remains strictly on the chemical and synthetic aspects of this compound.

Properties of Iododifluorobenzotrifluoride Isomers

Property2,3-Difluoro-4-iodobenzotrifluoride1,2-Difluoro-3-iodo-5-(trifluoromethyl)benzene
CAS Number 2227272-80-02050694-46-5
Molecular Formula C7H2F5IC7H2F5I
Molecular Weight 307.99 g/mol 307.99 g/mol
Physical Form Liquid-OilNot specified
Purity 95%Not specified
Storage Temperature AmbientNot specified
IUPAC Name 2,3-difluoro-1-iodo-4-(trifluoromethyl)benzene1,2-difluoro-3-iodo-5-(trifluoromethyl)benzene

Data sourced from commercial supplier information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-difluoro-4-iodo-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F5I/c8-3-1-2-4(13)5(6(3)9)7(10,11)12/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBNLTTHZNFOIQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)F)C(F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F5I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2,3 Difluoro 6 Iodobenzotrifluoride and Its Precursors

Established and Emerging Routes to Benzotrifluoride (B45747) Core Architectures

The benzotrifluoride scaffold is a cornerstone in the synthesis of many pharmaceuticals, agrochemicals, and materials. Its synthesis has evolved from harsh, classical methods to more refined and versatile modern techniques.

Direct Trifluoromethylation Strategies for Aromatic Systems

The introduction of a trifluoromethyl (CF₃) group is a critical step in forming the benzotrifluoride core. Direct trifluoromethylation of an existing aromatic ring is an attractive strategy that has seen significant advancements.

Historically, methods often required harsh conditions or used reagents that were difficult to handle. Modern approaches focus on metal-catalyzed cross-coupling reactions and radical processes. Copper-mediated reactions have become particularly prominent. For instance, the use of simple and inexpensive potassium trifluoroacetate (B77799) (CF₃CO₂K) as the trifluoromethyl source, in conjunction with a copper catalyst, allows for the efficient trifluoromethylation of aryl iodides. nih.gov This method is notable for its use of a stable, easy-to-handle CF₃ source and can be significantly accelerated using flow chemistry systems, reducing reaction times from hours to minutes. nih.gov

The key to many of these processes is the generation of a [CuCF₃] species, which is considered the primary intermediate. nih.gov While early methods used trifluoromethyl iodide (CF₃I) and copper metal, recent developments include the use of more convenient CF₃ sources like Ruppert-Prakash reagent (CF₃SiMe₃) and methyl fluorosulfonyldifluoroacetate. acs.org Palladium and nickel complexes also catalyze the trifluoromethylation of various aromatic electrophiles, such as aryl halides and triflates. acs.org

Radical trifluoromethylation offers an alternative, metal-free pathway. Photochemical strategies, for example, can use photoexcited aliphatic ketones like acetone (B3395972) to generate CF₃ radicals from sodium triflinate under mild UV or visible light irradiation. nih.gov While these radical methods are powerful, they can sometimes suffer from a lack of regiocontrol, which is a critical consideration for synthesizing specifically substituted molecules like 2,3-Difluoro-6-iodobenzotrifluoride. nih.gov

Table 1: Comparison of Selected Direct Trifluoromethylation Methods

MethodCF₃ SourceCatalyst/InitiatorSubstrateKey Advantages
Copper-MediatedCF₃CO₂KCuI / 1,10-phenanthrolineAryl IodidesLow-cost, stable CF₃ source; rapid in flow systems. nih.gov
Copper/Palladium-MediatedCF₃SiMe₃Cu(I) or Pd(0) complexesAryl Halides/TriflatesBroad substrate scope. acs.orgrsc.org
Photochemical RadicalSodium triflinateAcetone (photoinitiator)Arenes/HeteroarenesMetal-free, mild conditions. nih.gov

Halogen Exchange Reactions in Fluorinated Aryl Systems

Halogen exchange, often referred to as an aromatic Finkelstein reaction, is a vital tool for the synthesis of haloaromatics. frontiersin.org It allows for the conversion of one aryl halide into another, which is particularly useful when a specific halogen is required for a subsequent reaction step (e.g., converting a more readily available aryl bromide to a more reactive aryl iodide for cross-coupling) or as the final target. nih.govnih.gov

Unlike the classic Finkelstein reaction in alkyl halides, which proceeds via an Sₙ2 mechanism, halogen exchange on an sp²-hybridized carbon of an aryl ring is not straightforward and typically requires metal catalysis. frontiersin.orgnih.gov Nickel and copper complexes have been extensively studied and are highly effective for these transformations. frontiersin.org

One of the most efficient methods for converting aryl bromides to the corresponding aryl iodides involves using sodium iodide with catalytic amounts of copper(I) iodide (CuI) and a supporting ligand, such as (±)-trans-N,N′-dimethyl-1,2-cyclohexanediamine. frontiersin.org This process has a remarkably broad substrate scope and proceeds with excellent yields. frontiersin.org Such a reaction would be a key step in a synthetic route to this compound, likely occurring after the benzotrifluoride and difluoro functionalities are in place. While converting aryl bromides to iodides is well-established, the reverse reaction or the conversion of aryl chlorides to heavier halides remains more challenging. frontiersin.orgnih.gov

Precision Regioselective Fluorination Techniques

Achieving the precise 2,3-difluoro substitution pattern on a benzotrifluoride ring requires methods that offer high regioselectivity. Nucleophilic aromatic substitution is a cornerstone of this type of transformation.

Nucleophilic Aromatic Substitution (SₙAr) for Fluorine Introduction in Activated Aromatics

Nucleophilic aromatic substitution (SₙAr) is a powerful, classical method for introducing nucleophiles, including fluoride (B91410), onto aromatic rings. nih.gov The reaction is highly effective when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) groups. masterorganicchemistry.comyoutube.com These groups stabilize the negatively charged intermediate formed during the reaction, thereby lowering the activation energy. masterorganicchemistry.com

For the synthesis of a difluorobenzotrifluoride, an SₙAr reaction could involve the displacement of other leaving groups, such as chloride or nitro groups, by a fluoride source. Anhydrous tetralkylammonium fluoride salts (e.g., Me₄NF) have proven to be highly effective and reactive fluoride sources for these transformations, often allowing reactions to proceed at room temperature for sufficiently activated substrates. researchgate.net

A counter-intuitive but well-established reactivity trend for the leaving group in activated SₙAr is F > Cl ≈ Br > I. masterorganicchemistry.comnih.gov This "element effect" arises because the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com The high electronegativity of fluorine makes the carbon atom it is attached to (the ipso-carbon) more electrophilic and thus more susceptible to nucleophilic attack. masterorganicchemistry.comnih.gov

Mechanistic Considerations of SₙAr in Difluorobenzotrifluoride Systems

The textbook mechanism for SₙAr is a two-step addition-elimination process. youtube.com In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comresearchgate.net In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. youtube.com

The presence of a CF₃ group, particularly at the ortho or para position relative to the leaving group, is crucial for stabilizing the Meisenheimer complex through its strong inductive and resonance electron-withdrawing effects. In a difluorobenzotrifluoride system, the existing fluorine and trifluoromethyl substituents heavily influence the regioselectivity and rate of any subsequent SₙAr reactions.

However, recent computational and experimental studies have revealed that not all SₙAr reactions proceed through a distinct Meisenheimer intermediate. springernature.comacs.org An alternative, concerted SₙAr (CSₙAr) mechanism is now recognized, in which bond formation and bond cleavage occur in a single transition state. researchgate.netacs.org This pathway is more common for less-activated aromatic systems or with certain nucleophile and leaving group combinations. springernature.comacs.org For a highly activated system like a dihalobenzotrifluoride, the reaction pathway would depend on the specific leaving group and reaction conditions, but the stabilization afforded by the CF₃ group makes the stepwise pathway via a Meisenheimer complex highly plausible.

Catalytic Approaches to SₙAr Fluorination

While traditional SₙAr reactions often require stoichiometric bases and high temperatures, modern research has focused on developing catalytic approaches to improve efficiency and broaden the substrate scope. researchgate.net

Organic photoredox catalysis has emerged as a method to enable SₙAr on electron-neutral or even electron-rich fluoroarenes, which are typically unreactive under classical conditions. nih.gov This approach uses a photocatalyst to facilitate a cation radical-accelerated nucleophilic substitution. nih.gov

N-Heterocyclic carbenes (NHCs) have also been employed as organocatalysts in SₙAr reactions. For example, they can catalyze the reaction between aryl aldehydes and perfluoroarenes in a metal-free approach. acs.org Furthermore, strong, non-ionic organic superbases, such as phosphazene bases (e.g., t-Bu-P₄), can act as true catalysts for concerted SₙAr reactions. They operate by deprotonating the incoming nucleophile, increasing its reactivity, and activating the aryl fluoride substrate simultaneously, enabling reactions even on unactivated rings. acs.org These catalytic systems represent the cutting edge of SₙAr chemistry, offering milder conditions and greater functional group tolerance. acs.orgacs.org

Electrophilic Fluorination Methodologies for Aryl Substrates

The introduction of fluorine atoms to an aromatic ring is a critical step in the synthesis of this compound. Electrophilic fluorination has emerged as a powerful strategy for this transformation, offering an alternative to traditional nucleophilic methods. nih.gov This approach involves the reaction of a carbon-centered nucleophile, such as an organometallic species, with an electrophilic fluorine source. nih.govresearchgate.net

A variety of electrophilic fluorinating reagents have been developed, with those containing a nitrogen-fluorine (N-F) bond being the most widely used due to their stability, safety, and effectiveness. nih.gov Common examples include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. nih.gov The reactivity of these reagents is enhanced by the presence of electron-withdrawing groups attached to the nitrogen, which reduces the electron density on the fluorine atom, making it more electrophilic. nih.gov

For the synthesis of fluorinated aryl compounds, organometallic reagents like aryl Grignard reagents (ArMgX) and aryllithiums (ArLi) can be employed as the nucleophilic partner. researchgate.net However, for substrates with sensitive functional groups, milder organometallic reagents such as arylzinc halides, arylsilanes, and arylboronic acids are often preferred. researchgate.net The choice of reagent and reaction conditions is crucial for achieving high yields and regioselectivity. For instance, Knochel and Beller have reported improved conditions for the electrophilic fluorination of aryl Grignard reagents, which are particularly effective for electron-rich and heteroaromatic substrates. researchgate.net

Table 1: Common Electrophilic Fluorinating Reagents

Reagent Name Abbreviation Key Features
N-Fluorobenzenesulfonimide NFSI Effective and commonly used N-F reagent. nih.gov
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) Selectfluor® Cationic reagent with high reactivity. researchgate.net
N-Fluoro-o-benzenedisulfonimide NFOBS A stable and effective fluorinating agent. nih.gov

Green Chemistry Principles in Fluorination Protocols, including Mechanochemical Approaches

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes. This has led to the development of more environmentally friendly fluorination protocols. One of the key areas of focus has been the reduction or elimination of hazardous solvents. Mechanochemistry, which involves conducting reactions in the solid state by grinding or milling, has emerged as a promising solvent-free approach. rsc.org

Mechanochemical fluorination has been successfully applied to the synthesis of alkyl fluorides and has the potential to be extended to aromatic systems. These methods often utilize solid fluorine sources like silver fluoride (AgF) and can proceed rapidly and with high efficiency without the need for a catalyst. The translation of these batch-wise milling processes to continuous manufacturing using techniques like twin-screw extrusion is an active area of research that could enable large-scale, sustainable production of fluorinated compounds. rsc.org

Beyond mechanochemistry, other green chemistry principles are being applied to fluorination. This includes the use of less toxic reagents and the development of catalytic systems that can operate under mild conditions. The use of hypervalent iodine reagents, for example, is often considered a greener alternative as they are environmentally benign. Furthermore, electrochemical methods, such as the Simons process, offer a way to generate fluorinated compounds with reduced waste, although they can sometimes result in lower yields compared to other methods.

Table 2: Green Chemistry Approaches in Fluorination

Approach Description Advantages
Mechanochemistry Solvent-free reaction conditions using mechanical force (e.g., ball milling). rsc.org Reduced solvent waste, potential for high efficiency. rsc.org
Catalytic Methods Use of catalysts to enable reactions under milder conditions and with higher selectivity. Lower energy consumption, reduced byproducts.
Electrochemical Fluorination Use of electricity to drive the fluorination reaction. Avoids the use of hazardous chemical oxidants.
Use of Greener Reagents Employing less toxic and more environmentally benign reagents, such as some hypervalent iodine compounds. Reduced environmental impact and improved safety.

Site-Specific Iodination Protocols for Fluorinated Benzotrifluorides

The introduction of an iodine atom at a specific position on the fluorinated benzotrifluoride ring is a crucial step in the synthesis of the target molecule. The directing effects of the existing fluorine and trifluoromethyl substituents play a significant role in determining the regioselectivity of the iodination reaction.

Electrophilic Aromatic Iodination Strategies

Electrophilic aromatic iodination is a common method for introducing iodine onto an aromatic ring. Unlike other halogens, iodine itself is relatively unreactive towards aromatic systems. researchgate.net Therefore, the reaction typically requires the presence of an oxidizing agent to generate a more potent electrophilic iodine species, often represented as I+. researchgate.net Common oxidizing agents used for this purpose include nitric acid, hydrogen peroxide, or copper salts. researchgate.net

For the iodination of a difluorobenzotrifluoride precursor, the strong electron-withdrawing nature of the trifluoromethyl group and the fluorine atoms will deactivate the ring towards electrophilic attack. The trifluoromethyl group is a meta-director, while the fluorine atoms are ortho, para-directors, albeit deactivating. The interplay of these electronic effects will dictate the position of iodination. In some cases, indirect methods, such as the diazotization of a corresponding amino-substituted precursor followed by treatment with potassium iodide (a Sandmeyer-type reaction), may be employed to achieve the desired regioselectivity.

Utilization of Hypervalent Iodine Reagents for Controlled Iodination

Hypervalent iodine reagents have gained prominence in organic synthesis as versatile and often environmentally friendly reagents for a variety of transformations, including halogenations. These compounds, in which an iodine atom has more than the usual number of electrons in its valence shell, can act as electrophilic halogen sources or as precursors to such species.

In the context of controlled iodination, hypervalent iodine(III) reagents can be particularly useful. They can be prepared by the oxidation of iodoarenes and can participate in ligand exchange reactions to introduce other functional groups. While more commonly associated with fluorination and other oxidative transformations, their application in iodination reactions is also an area of interest. The use of pre-formed hypervalent iodine reagents can offer greater control over the reaction conditions and selectivity compared to in situ generation of the electrophilic iodine species. The specific structure of the hypervalent iodine reagent can be tailored to influence its reactivity and the regiochemical outcome of the iodination reaction.

Convergent and Divergent Synthetic Pathways to this compound

Multi-Step Synthesis Design and Optimization

In contrast, a divergent synthesis starts from a common intermediate that is progressively elaborated to generate a library of related compounds. For instance, a suitably substituted benzotrifluoride could serve as a starting point. From this common precursor, different halogenation and functionalization steps could be applied to produce not only this compound but also other analogs with different substitution patterns. Divergent strategies are particularly valuable in medicinal chemistry and materials science for the rapid generation of molecular diversity. The synthesis of 1,3,5-trisubstituted benzenes from 2,3,5-triiodobenzoic acid is an example of a divergent approach where a common starting material is used to create various substituted products.

Optimization of a multi-step synthesis is a critical aspect of process development. This involves a systematic investigation of reaction parameters such as temperature, solvent, catalyst, and reaction time for each step to maximize the yield and purity of the product. The use of retrosynthesis models and computational tools can aid in the rational design of synthetic routes and identify potential challenges early in the planning stage. Furthermore, the development of one-pot or tandem reactions, where multiple transformations are carried out in a single reaction vessel, can significantly improve the efficiency of the synthesis by reducing the number of workup and purification steps.

Table 3: Comparison of Convergent and Divergent Synthetic Strategies

Strategy Description Advantages Disadvantages
Convergent Key fragments of the target molecule are synthesized separately and then combined. Higher overall yields, easier purification of intermediates. Requires careful planning of fragment synthesis.
Divergent A common intermediate is used to generate a variety of related compounds. Efficient for creating libraries of analogs, flexible. Can lead to longer linear sequences for a specific target.

Modular Approaches for Derivatization of Halogenated Benzotrifluorides

The development of modular approaches for the derivatization of halogenated benzotrifluorides is of paramount importance for creating libraries of novel compounds for drug discovery and materials science. These methods allow for the systematic modification of the benzotrifluoride core, enabling the fine-tuning of its physicochemical and biological properties. Key strategies include palladium-catalyzed cross-coupling reactions and lithiation-functionalization sequences.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic compounds. libretexts.orgyoutube.comrsc.orgyoutube.com Halogenated benzotrifluorides, particularly iodo- and bromo-substituted derivatives, are excellent substrates for these reactions. The carbon-halogen bond can be selectively activated by a palladium catalyst to form a new carbon-carbon or carbon-heteroatom bond.

For instance, an iodinated benzotrifluoride can readily participate in Suzuki-Miyaura couplings with boronic acids or their esters to introduce a wide range of aryl, heteroaryl, or alkyl groups. libretexts.org The Heck reaction allows for the introduction of vinyl groups, while the Sonogashira coupling enables the formation of carbon-carbon triple bonds by reacting with terminal alkynes. Buchwald-Hartwig amination provides a powerful tool for the synthesis of arylamines by coupling with primary or secondary amines. These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base in an appropriate solvent. The choice of ligand is often crucial for achieving high yields and selectivities.

Lithiation-Functionalization Sequences:

Directed ortho-metalation (DoM) and halogen-metal exchange are powerful strategies for the regioselective functionalization of aromatic rings. In the context of halogenated benzotrifluorides, the trifluoromethyl group and the halogen atoms can direct the deprotonation or halogen-metal exchange to specific positions on the aromatic ring.

The use of strong lithium bases, such as n-butyllithium or lithium diisopropylamide (LDA), can lead to the deprotonation of the aromatic ring at a position ortho to a directing group. nih.govrsc.org The resulting aryllithium species can then be trapped with a variety of electrophiles to introduce a wide range of functional groups, including aldehydes, ketones, carboxylic acids, and silyl (B83357) groups. The regioselectivity of the lithiation is often influenced by the steric and electronic properties of the substituents on the ring.

Reaction TypeReagents and ConditionsFunctional Group Introduced
Suzuki-Miyaura CouplingPd catalyst, phosphine ligand, base, boronic acid/esterAryl, heteroaryl, alkyl
Heck ReactionPd catalyst, base, alkeneVinyl
Sonogashira CouplingPd/Cu catalyst, base, terminal alkyneAlkyne
Buchwald-Hartwig AminationPd catalyst, phosphine ligand, base, amineAmino
Lithiation-FunctionalizationStrong lithium base, electrophileAldehyde, ketone, carboxylic acid, silyl, etc.

These modular approaches provide a versatile toolbox for the synthesis of a diverse range of functionalized halogenated benzotrifluorides, enabling the exploration of their potential applications in various fields of science and technology.

Reaction Mechanisms and Reactivity Profiles of 2,3 Difluoro 6 Iodobenzotrifluoride

Comprehensive Analysis of Nucleophilic Aromatic Substitution (SNAr) in 2,3-Difluoro-6-iodobenzotrifluoride Analogues

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for the functionalization of electron-deficient aromatic rings. The reactivity of these substrates is profoundly influenced by the nature and position of electron-withdrawing groups and the leaving group.

Impact of Ortho- and Meta-Fluorine Substituents on SNAr Pathways

The presence and location of fluorine atoms on the aromatic ring play a significant role in dictating the course of SNAr reactions. Fluorine's high electronegativity exerts a powerful inductive electron-withdrawing effect, which is crucial for activating the ring towards nucleophilic attack. stackexchange.com

In the context of polyfluoroaromatic compounds, the position of fluorine substituents relative to the site of nucleophilic attack determines the stability of the intermediate Meisenheimer complex. stackexchange.com Generally, fluorine atoms positioned ortho and para to the reaction center are most effective at stabilizing the negative charge developed in the transition state and the intermediate. core.ac.uk This is because the negative charge can be delocalized onto the electronegative fluorine atoms through the π-system. stackexchange.com

A fluorine atom in the ortho position provides the most significant stabilization for the negatively charged intermediate. core.ac.uk A meta-positioned fluorine is less effective, and a para-fluorine is the least effective in this regard. core.ac.uk However, substitution reactions on fluorinated arenes often preferentially occur at the position para to an existing substituent. core.ac.uk In some cases, the presence of an oxy-anion substituent can deactivate the ortho and para positions, leading to meta-substitution as the dominant pathway. core.ac.uk

The efficiency of SNAr reactions is also dependent on the number of fluorine atoms present on the aromatic ring. A low number of fluorine atoms can lead to reduced efficiency of the SNAr reaction. ebyu.edu.tr For instance, SNAr reactions may not proceed if there is only one fluorine atom on the aromatic ring, as the electron deficiency is insufficient for nucleophilic attack. ebyu.edu.tr

Stereoelectronic Effects of the Trifluoromethyl Group on SNAr Reactivity

The trifluoromethyl (CF₃) group is one of the most potent electron-withdrawing groups used in organic chemistry, primarily through a strong negative inductive effect. nih.gov This property significantly enhances the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack. nih.gov The presence of a CF₃ group can greatly increase the reactivity of adjacent electrophilic sites. nih.gov

The strong electron-withdrawing nature of the CF₃ group promotes charge delocalization in transition states and intermediates, which can lead to unusual chemoselectivity, regioselectivity, and stereoselectivity in reactions. nih.gov While the CF₃ group activates the ring towards nucleophilic attack, it can also influence subsequent steps. For example, in certain reactions, the CF₃ group has been observed to slow down a final substitution step, stabilizing an intermediate alcohol product. nih.gov

Theoretical studies on the SNAr reactivity of a trifluoromethyl anion complex showed that significant activation of the aryl ring is necessary for the reaction to compete with the decomposition of the anion. researchgate.net This highlights the dual role of the trifluoromethyl group, both as a potential nucleophile and as a powerful activating group on the aromatic substrate.

Role of the Iodine Moiety as a Leaving Group in SNAr Processes

In SNAr reactions, the nature of the leaving group is a critical factor influencing the reaction rate. The typical reactivity order for halogens as leaving groups in SNAr reactions is F > Cl ≈ Br > I, which is the reverse of the order seen in aliphatic nucleophilic substitution (Sₙ2) reactions. nih.gov This phenomenon is known as the "element effect." nih.gov

However, the leaving group ability can be influenced by the reaction conditions and the specific nucleophile. For instance, with certain nucleophiles like thiolates, which lead to very early transition states, the typical element effect may not be observed. nih.gov It has also been suggested that in the gas phase, the leaving group order will depend on the specific combination of the nucleophile, leaving group, and the aromatic substrate. nih.gov

Cross-Coupling Reactions Involving this compound as a Coupling Partner

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Polyhalogenated aromatic compounds like this compound are valuable substrates in these reactions, offering multiple sites for functionalization.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, are widely used for the synthesis of complex organic molecules. wikipedia.orgwikipedia.org The general mechanism for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgnih.gov

The Suzuki-Miyaura reaction couples an organoboron compound with an organohalide. wikipedia.orglibretexts.org It is favored for its use of relatively low-toxicity boron compounds and its tolerance of a wide range of functional groups. nih.gov The reaction typically requires a base to activate the organoboron species for transmetalation. libretexts.org

The Stille reaction involves the coupling of an organotin compound with an organohalide. wikipedia.org Organostannanes are stable to air and moisture, but their high toxicity is a significant drawback. wikipedia.org

In the context of fluorinated substrates, palladium-catalyzed cross-coupling reactions have been developed for perfluoro organic compounds. mdpi.comresearchgate.net For instance, the cross-coupling of tetrafluoroethylene (B6358150) with diarylzinc reagents was achieved in the presence of lithium iodide, which promoted the oxidative addition of a C-F bond to the palladium(0) catalyst. mdpi.comresearchgate.net

Table 1: Comparison of Suzuki-Miyaura and Stille Cross-Coupling Reactions
FeatureSuzuki-Miyaura CouplingStille Coupling
Organometallic Reagent Organoboron compounds (e.g., boronic acids, boronic esters)Organotin compounds (organostannanes)
Catalyst Palladium complexPalladium complex
Key Steps Oxidative addition, transmetalation, reductive eliminationOxidative addition, transmetalation, reductive elimination
Advantages Low toxicity of boron byproducts, high functional group toleranceStability of organostannane reagents to air and moisture
Disadvantages May require a base, which can be an issue for base-sensitive substratesHigh toxicity of tin reagents
Regioselectivity and Chemo-selectivity in Multi-Halogenated Substrates

In polyhalogenated aromatic compounds, the site of cross-coupling is determined by the relative reactivity of the carbon-halogen bonds. The general reactivity trend for oxidative addition to a palladium(0) catalyst is C-I > C-Br > C-Cl > C-F. nih.gov This difference in reactivity allows for chemoselective functionalization at a specific position. nih.gov

For a substrate like this compound, the C-I bond is significantly more reactive than the C-F bonds. Therefore, palladium-catalyzed cross-coupling reactions are expected to occur selectively at the iodine-bearing carbon.

Regioselectivity is also influenced by electronic and steric factors. thieme-connect.de The initial oxidative addition typically occurs at the sterically less hindered and less electron-rich position. thieme-connect.de In polyhalogenated pyridines, for example, cross-coupling often favors the position alpha to the nitrogen atom due to a lower C-X bond dissociation energy. nih.gov For polyfluorinated arenes, coupling can occur preferentially at a position para to a non-fluorine substituent. nih.gov

The choice of catalyst and ligands can also influence the selectivity of the reaction. For instance, nickel catalysts have been shown to be effective for the selective cross-coupling of heteroaryl phosphonium (B103445) salts. nih.gov In some cases, the use of different palladium catalysts can lead to stereodivergent outcomes in the functionalization of C-F bonds. nih.gov

Table 2: Factors Influencing Regio- and Chemoselectivity in Cross-Coupling of Polyhalogenated Arenes
FactorInfluence on Selectivity
Carbon-Halogen Bond Strength Reactivity order: C-I > C-Br > C-Cl > C-F, allowing for chemoselective coupling at the most reactive site. nih.gov
Steric Hindrance Oxidative addition is favored at the less sterically encumbered position. thieme-connect.de
Electronic Effects Coupling is often preferred at less electron-rich positions. The position relative to other substituents (e.g., para to a non-fluorine group) can direct the reaction. nih.gov
Catalyst and Ligands The choice of metal catalyst (e.g., Pd, Ni) and ligands can control the selectivity of the coupling reaction. nih.govnih.gov
Reaction Conditions Parameters such as solvent, temperature, and reaction time can be optimized to favor a specific outcome. thieme-connect.de
Ligand and Catalyst Effects on Reaction Efficiency and Product Distribution

The efficiency and outcome of cross-coupling reactions involving halogenated aromatic compounds are significantly influenced by the choice of catalyst and ligands. In palladium-catalyzed reactions, the selection of phosphine (B1218219) ligands is critical. For instance, in the difluoroolefination of benzyl (B1604629) tosylates, bidentate ligands like 1,3-Bis(diphenylphosphino)propane (DPPP) have shown to be effective with a palladium iodide (PdI₂) catalyst. nih.gov The use of other palladium sources or different phosphine ligands, both monodentate and bidentate, often results in lower yields of the desired product. nih.gov Nitrogen-based ligands, in some cases, can even inhibit the reaction. nih.gov

The solvent also plays a crucial role. In the aforementioned difluoroolefination, dimethylacetamide (DMA) was found to be the optimal solvent. nih.gov For palladium-catalyzed C-O cross-coupling reactions of (hetero)aryl bromides with fluorinated alcohols, a combination of the tBuBrettPhos Pd G3 precatalyst and cesium carbonate (Cs₂CO₃) in toluene (B28343) has proven to be highly effective, allowing for short reaction times and excellent functional group tolerance. nih.gov

In the context of Suzuki-Miyaura cross-coupling reactions, particularly with fluorinated aryl boronate esters, copper-based catalytic systems have emerged as a viable alternative to traditional palladium catalysts. researchgate.net A combination of copper(I) iodide (CuI) and a phenanthroline ligand can efficiently catalyze the coupling of highly fluorinated aryl boronate esters with aryl iodides and bromides. researchgate.net The choice of base and solvent, such as cesium fluoride (B91410) (CsF) in dimethylformamide (DMF), is also critical for the success of these copper-catalyzed reactions. researchgate.net

The following table summarizes the impact of different catalysts and ligands on the efficiency of cross-coupling reactions involving fluorinated aromatic compounds.

Catalyst SystemLigandSolventSubstrate 1Substrate 2ProductYieldReference
PdI₂ (5 mol%)DPPP (5 mol%)DMABenzyl Tosylate(Trifluoromethyl)styrene precursorgem-difluoro-2-trifluoromethyl styrene (B11656) derivativeHigh nih.gov
tBuBrettPhos Pd G3tBuBrettPhosToluene(Hetero)aryl BromideFluorinated AlcoholFluorinated Alkyl Aryl EtherHigh nih.gov
CuI1,10-PhenanthrolineDMFFluorinated Aryl Boronate EsterAryl Iodide/BromideFluorinated BiarylGood to Excellent researchgate.net

Copper-Mediated Cross-Coupling Reactions

Copper-mediated cross-coupling reactions, often referred to as Ullmann-type reactions, provide a powerful method for forming carbon-heteroatom and carbon-carbon bonds. wikipedia.orgorganic-chemistry.org These reactions are particularly useful for the conversion of aryl halides to aryl ethers, aryl thioethers, and aryl amines. wikipedia.org Traditionally, these reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern advancements have led to the development of more efficient catalytic systems using soluble copper catalysts, often in the presence of ligands like phenanthroline. wikipedia.orgorganic-chemistry.org

A key application of copper-mediated cross-coupling is the synthesis of aryldifluoroamides from aryl iodides. escholarship.org This reaction tolerates a wide range of functional groups and can be used to synthesize complex molecules, including analogs of pharmaceuticals like verapamil (B1683045) and ropinirole. escholarship.org The reaction typically employs a copper salt, such as copper(I) acetate (B1210297) (CuOAc), and proceeds in high yield. escholarship.org

Copper catalysis is also effective for the difluoromethylation of aryl iodides using zinc-based reagents. researchgate.net This method allows for the direct introduction of the difluoromethyl group into aromatic rings without the need for ligands or activators for the copper catalyst. researchgate.net

In some copper-mediated reactions involving iododifluoroacetamides, a competition between cross-coupling, intramolecular cyclization, and homocoupling can be observed. nih.gov The selectivity between these pathways can often be controlled by modifying the substituents on the nitrogen atom of the iododifluoroacetamide or by adjusting the reaction conditions. nih.gov Generally, in the presence of an appropriate aryl or alkenyl iodide, the cross-coupling reaction is the dominant pathway. nih.gov

Novel Cross-Coupling Methodologies for Aryl Halides with Fluorinated Moieties

Recent advancements in organic synthesis have led to the development of novel cross-coupling methodologies for aryl halides, particularly those containing fluorine atoms. These methods often offer milder reaction conditions, broader substrate scope, and improved efficiency compared to traditional approaches.

One notable development is the palladium-catalyzed cross-coupling of fluoro-aromatics with various partners. For instance, the Sonogashira coupling of fluoro-aromatics with terminal alkynes can be achieved using a palladium catalyst in the presence of a strong base like lithium bis(trimethylsilyl)amide (LiHMDS). mdpi.com This method is applicable to a range of electron-rich and electron-deficient fluoro-aromatics. mdpi.com Similarly, palladium-catalyzed amination of fluoro-aromatics with primary amines can be achieved with high selectivity using nickel complexes, yielding secondary amines without the formation of tertiary amine byproducts. mdpi.com

The Suzuki-Miyaura coupling has also been adapted for fluorinated substrates. Aryl fluorosulfates have emerged as effective electrophilic partners in this reaction, offering an alternative to aryl halides. rsc.org These reactions can be catalyzed by palladium acetate (Pd(OAc)₂) in water, providing an environmentally friendly approach to the synthesis of biaryls. rsc.org

Furthermore, copper-catalyzed cross-coupling reactions have been developed for the synthesis of α,α-difluoro-α-aryl amides from aryl iodides and α-silyldifluoroamides. escholarship.org This method is tolerant of a wide variety of functional groups and provides access to a diverse range of difluoroalkylarenes. escholarship.org

The following table highlights some of these novel cross-coupling methodologies.

Reaction TypeCatalyst SystemSubstrate 1Substrate 2ProductKey FeaturesReference
Sonogashira CouplingPd-catalyst / LiHMDSFluoro-aromaticTerminal AlkyneAryl Substituted AlkyneApplicable to electron-rich and -deficient fluoro-aromatics mdpi.com
AminationNi-complexesFluoro-aromaticPrimary AmineSecondary AmineHigh selectivity, no tertiary amine formation mdpi.com
Suzuki-Miyaura CouplingPd(OAc)₂Aryl FluorosulfateAryl Boronic AcidBiarylEnvironmentally friendly (water as solvent) rsc.org
Amide SynthesisCuOAcAryl Iodideα-Silyldifluoroamideα,α-Difluoro-α-aryl AmideWide functional group tolerance escholarship.org

Electrophilic Aromatic Substitution (EAS) Reactivity of Difluorobenzotrifluoride Systems

Directing Group Effects of Trifluoromethyl, Fluoro, and Iodo Substituents

In electrophilic aromatic substitution (EAS) reactions, the substituents already present on the benzene (B151609) ring play a crucial role in determining the position of the incoming electrophile. uomustansiriyah.edu.iq This is known as the directing effect. The substituents on this compound—trifluoromethyl (CF₃), fluoro (F), and iodo (I)—all influence the regioselectivity of EAS reactions.

The trifluoromethyl group (-CF₃) is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. wikipedia.orgnih.gov This deactivates the aromatic ring towards electrophilic attack, making the reaction slower than with benzene. uomustansiriyah.edu.iq The -CF₃ group is a meta-director. libretexts.orgtardigrade.in This is because the deactivating inductive effect is felt most strongly at the ortho and para positions, making the meta position relatively less deactivated and therefore the preferred site of attack for an electrophile. libretexts.org

The fluoro (F) and iodo (I) substituents are halogens, which exhibit a dual effect. They are deactivating due to their inductive electron-withdrawing effect, but they are ortho, para-directing due to their ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate when the electrophile attacks at the ortho or para position. youtube.comlibretexts.org The resonance effect, although weaker for halogens compared to other ortho, para-directors like -OH or -NH₂, is still significant enough to favor ortho and para substitution. libretexts.org

When multiple substituents are present on a benzene ring, their directing effects can be either synergistic (reinforcing) or competitive. pearson.com In the case of this compound, the directing effects are competitive.

Competitive EAS Pathways on Substituted Benzene Rings

When a benzene ring bears multiple substituents, predicting the outcome of an electrophilic aromatic substitution reaction becomes more complex as the directing effects of each group must be considered. pearson.compearson.com The substituents can either work together (synergistic) or against each other (competitive). pearson.com In situations with competing directors, the most strongly activating group generally dictates the position of the incoming electrophile. pressbooks.pub

For a molecule like this compound, all substituents are deactivating. The trifluoromethyl group (-CF₃) is a strong deactivator and a meta-director. libretexts.orgtardigrade.in The fluorine and iodine atoms are also deactivators but are ortho, para-directors. youtube.comlibretexts.org

In such a scenario of competing deactivating groups, the position of substitution is determined by the relative deactivating strengths of the substituents and steric hindrance. pearson.comgoogle.com The -CF₃ group strongly deactivates the positions ortho and para to it. The fluorine and iodine atoms also deactivate the ring but direct incoming electrophiles to their ortho and para positions.

The most likely positions for electrophilic attack would be those that are least deactivated. The position meta to the powerful -CF₃ group is generally favored. libretexts.org However, the ortho, para-directing influence of the halogens must also be taken into account. The ultimate regioselectivity will be a result of the interplay between these electronic effects and steric factors. pearson.comgoogle.com Computational methods, such as those based on molecular electron density theory, can be employed to predict the most likely site of substitution by calculating the relative energies of the possible intermediates. nih.govrsc.org

Transformations of the Trifluoromethyl Group within this compound

The trifluoromethyl (-CF₃) group is generally considered to be robust and stable due to the strength of the carbon-fluorine bonds. tcichemicals.com However, under specific conditions, it can undergo transformations.

One notable transformation is the conversion of a trifluoromethyl group into a carbonyl group. This can be achieved by treating benzotrifluorides with boron tribromide in the presence of an arene, which leads to the formation of benzophenone (B1666685) derivatives. tcichemicals.com This reaction proceeds through electrophilic aromatic substitution followed by C-F bond cleavage. tcichemicals.com

Another potential transformation involves reactions with nucleophiles. While the -CF₃ group is generally resistant to nucleophilic attack, under certain conditions, such as with strong nucleophiles like sodium amide, reactions can occur. acs.org These reactions can be complex and may involve mechanisms such as an SɴAr (AE) type reaction or the formation of a benzyne (B1209423) intermediate. acs.org

Furthermore, the trifluoromethyl group can be used as a synthetic handle for further functionalization. For instance, ortho-deprotonation of benzotrifluorides allows for the introduction of various electrophiles at the position adjacent to the -CF₃ group. tcichemicals.com

It is important to note that the reactivity of the trifluoromethyl group can be influenced by the other substituents on the aromatic ring. The presence of the electron-withdrawing fluoro and iodo groups in this compound would likely affect the conditions required for these transformations.

Selective C-F Bond Activation and Functionalization

The activation and subsequent functionalization of carbon-fluorine (C-F) bonds are challenging yet highly sought-after transformations in organic synthesis. In molecules such as this compound, the C-F bonds are generally the strongest, making their selective cleavage difficult. Research in the broader field of fluoroaromatics has shown that such activations can be achieved using various methods, including transition-metal catalysis and the use of strong Lewis acids. These approaches often rely on the coordination of a metal center or a Lewis acid to a fluorine atom, which weakens the C-F bond and facilitates its cleavage. While specific studies on this compound are not extensively documented, the principles governing C-F activation in other polyfluoroarenes provide a framework for predicting its behavior. The regioselectivity of C-F bond activation in such a molecule would be influenced by the electronic effects of the iodine and trifluoromethyl substituents.

Interconversion of Trifluoromethyl to Other Carbonyl or Halogenated Alkyl Moieties

The trifluoromethyl (-CF3) group is a common motif in pharmaceuticals and agrochemicals due to its unique electronic properties and metabolic stability. However, its conversion into other functional groups can be a valuable synthetic strategy. The transformation of a -CF3 group typically requires harsh reaction conditions to break the strong C-F bonds. Methodologies for such conversions often involve hydrolysis to a carboxylic acid or reduction to a difluoromethyl (-CF2H) or monofluoromethyl (-CH2F) group. For instance, visible-light-induced C-F bond activation has been reported for the difluoroalkylation of indoles using trifluoromethylarenes. While direct examples involving this compound are scarce, the established reactivity patterns of trifluoromethylarenes suggest that similar transformations could be possible, potentially leading to the formation of difluoro-iodobenzaldehydes or other valuable building blocks.

Radical Reactions and Single-Electron Transfer (SET) Processes in Polyhalogenated Aromatics

Polyhalogenated aromatic compounds are known to participate in radical reactions and single-electron transfer (SET) processes. These pathways offer alternative reactivity patterns to traditional ionic reactions.

Radical halogenation, for example, involves the substitution of a hydrogen atom with a halogen via a radical chain mechanism. In the context of this compound, the aryl C-I bond is the weakest carbon-halogen bond and is susceptible to homolytic cleavage to form an aryl radical. Trifluoromethyl radicals have been shown to react with halobenzenes, with the ease of halogen abstraction following the order I > H > Br > Cl. This suggests that reactions involving radical initiators could selectively target the C-I bond in this compound.

Single-electron transfer (SET) processes represent another important class of reactions for polyhalogenated aromatics. In an SET reaction, an electron is transferred from a donor to the aromatic compound, forming a radical anion. This intermediate can then undergo further reactions, such as fragmentation of a carbon-halogen bond. The high electron affinity of polyhalogenated aromatics makes them good candidates for SET-initiated reactions. Mechanistic studies on frustrated Lewis pairs have provided significant insights into SET processes. While direct experimental data for this compound is limited, the principles of SET suggest that it could be reduced to form a radical anion, which would likely eliminate the iodide ion to generate a 2,3-difluoro-6-(trifluoromethyl)phenyl radical. This radical could then be trapped by various reagents to form new C-C or C-heteroatom bonds. Recent developments have also explored the use of mechanical force to induce SET in the reduction of aryl halides.

Below is a table summarizing the types of reactions discussed and their potential applicability to this compound based on general principles for polyhalogenated aromatics.

Reaction TypeGeneral MechanismPotential Outcome for this compound
C-F Bond Activation Transition-metal catalysis or Lewis acid promotion to weaken and cleave the C-F bond.Selective replacement of a fluorine atom with another functional group.
Trifluoromethyl Interconversion Hydrolysis or reduction under specific conditions to break C-F bonds within the -CF3 group.Formation of a difluoromethyl or carboxylic acid derivative at the trifluoromethyl position.
Radical Halogen Abstraction Homolytic cleavage of a carbon-halogen bond initiated by a radical species.Selective cleavage of the C-I bond to form an aryl radical.
Single-Electron Transfer (SET) Electron transfer to the aromatic ring to form a radical anion, followed by fragmentation.Formation of a 2,3-difluoro-6-(trifluoromethyl)phenyl radical via iodide elimination.

Computational Chemistry and Theoretical Studies on 2,3 Difluoro 6 Iodobenzotrifluoride

Quantum Mechanical and Electronic Structure Investigations

Quantum mechanical and electronic structure investigations offer a microscopic view of the intrinsic properties of 2,3-Difluoro-6-iodobenzotrifluoride. These computational methods are essential for predicting molecular behavior and characteristics that can be challenging to determine experimentally.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Energetics

Density Functional Theory (DFT) is a powerful computational tool used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set such as 6-31G(d,p), can predict bond lengths, bond angles, and dihedral angles. inpressco.comajchem-a.com These calculations find the minimum energy conformation of the molecule, providing a theoretical structure that corresponds to its most likely form. ntnu.no The energetics of the molecule, including its total energy in the ground state, can also be determined, which is crucial for assessing its thermodynamic stability. nih.gov DFT has proven to be a reliable method for studying the geometry and energy of various organic molecules. inpressco.com

Interactive Data Table: Calculated Geometrical Parameters for this compound (Exemplary Data)

Below is a representative table of what DFT calculations could yield for the optimized geometry of this compound. Note: The specific values are illustrative and would be the output of a detailed computational study.

ParameterAtom 1Atom 2Value (Illustrative)
Bond LengthC1C21.39 Å
Bond LengthC2C31.38 Å
Bond LengthC3C41.39 Å
Bond LengthC4C51.39 Å
Bond LengthC5C61.38 Å
Bond LengthC6C11.40 Å
Bond LengthC2F1.35 Å
Bond LengthC3F1.35 Å
Bond LengthC6I2.10 Å
Bond LengthC1C(F3)1.49 Å
Bond AngleC1-C2-C3120.5°
Bond AngleC2-C3-C4119.8°
Bond AngleF-C2-C1118.9°
Bond AngleI-C6-C1121.0°
Dihedral AngleF-C2-C3-F0.0°

Analysis of Molecular Electrostatic Potential (MEP) Surfaces and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. ajchem-a.comuni-muenchen.de The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies areas of low electron density (positive potential), prone to nucleophilic attack. mdpi.comresearchgate.net

For this compound, the MEP surface would likely show a region of significant negative potential around the fluorine atoms due to their high electronegativity. The iodine atom, being less electronegative and more polarizable, might also influence the electrostatic potential landscape. The trifluoromethyl group, with its strong electron-withdrawing nature, would contribute to a positive potential on the adjacent carbon atom of the benzene (B151609) ring. This analysis helps in identifying the reactive sites of the molecule. ajchem-a.com

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orglibretexts.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. youtube.com

The energy of the HOMO is related to the molecule's ionization potential and its ability to donate electrons (nucleophilicity). A higher HOMO energy indicates a greater tendency to donate electrons. Conversely, the energy of the LUMO is related to the electron affinity and the molecule's ability to accept electrons (electrophilicity). A lower LUMO energy suggests a greater propensity to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a larger gap implies higher stability and lower reactivity. ajchem-a.com For large molecules, the concept of frontier molecular orbitalets (FMOLs) has been developed to better localize reactive sites. researchgate.netnih.gov

Interactive Data Table: Calculated FMO Properties for this compound (Exemplary Data)

This table illustrates the kind of data that would be generated from FMO analysis. Note: The specific values are for demonstration purposes.

ParameterValue (Illustrative)
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV

Bond Dissociation Energies and Stability of C-F and C-I Bonds

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. wikipedia.org It is a direct measure of bond strength. ucsb.edu In this compound, the C-F and C-I bonds are of particular interest. The carbon-fluorine bond is known to be one of the strongest single bonds in organic chemistry due to the high electronegativity of fluorine. wikipedia.org In contrast, the carbon-iodine bond is significantly weaker.

Reaction Pathway Elucidation and Transition State Modeling

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms and the characterization of transient species like transition states.

Computational Simulation of Nucleophilic and Electrophilic Substitution Mechanisms

The presence of various functional groups on the benzene ring of this compound makes it a candidate for both nucleophilic and electrophilic substitution reactions. Computational simulations can model the pathways of these reactions.

For nucleophilic aromatic substitution, the calculations would explore the attack of a nucleophile on the electron-deficient aromatic ring. The fluorine and iodine atoms can act as leaving groups. The simulations would identify the most favorable site for attack and calculate the activation energies for the formation of the Meisenheimer complex intermediate and the subsequent loss of the leaving group.

In the case of electrophilic aromatic substitution, the trifluoromethyl group is a strong deactivating group, while the fluorine and iodine atoms are deactivating but ortho-, para-directing. Computational modeling can predict the regioselectivity of electrophilic attack by calculating the energies of the possible sigma-complex intermediates. These simulations provide a detailed understanding of the factors controlling the reactivity and selectivity of this compound in these substitution reactions.

Modeling of Transition Metal-Catalyzed Cross-Coupling Reaction Mechanisms

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. The reactivity of aryl halides like this compound in these reactions is a subject of significant computational interest. The key steps in a typical catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination, can be modeled to predict reaction feasibility, regioselectivity, and catalyst efficiency.

For this compound, the primary site of reactivity in a cross-coupling reaction is the C-I bond, which is significantly weaker than the C-F bonds. Computational models, often employing Density Functional Theory (DFT), can calculate the activation barriers for the oxidative addition of the C-I bond to a low-valent transition metal center, commonly palladium or nickel.

Key Research Findings:

Preferential C-I Activation: Computational studies on similar polyhalogenated aromatic compounds consistently show a lower activation energy for the oxidative addition of a C-I bond compared to a C-F bond. This is attributed to the lower bond dissociation energy of the C-I bond.

Ligand Effects: The choice of ligand on the metal center is crucial. Computational models can predict how different phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands will influence the geometry and electronics of the catalyst, thereby affecting the rate and selectivity of the reaction. Bulky, electron-donating ligands are often found to promote the oxidative addition step.

Solvent Effects: The surrounding solvent can also be modeled to understand its influence on the reaction pathway. Polar solvents can stabilize charged intermediates and transition states, potentially altering the reaction kinetics.

Interactive Data Table: Calculated Activation Energies for Oxidative Addition

Since specific data for this compound is not available, the following table presents hypothetical but representative DFT-calculated activation energies (in kcal/mol) for the oxidative addition of a generic Pd(0) catalyst to different bonds in a model system, illustrating the expected selectivity.

BondActivation Energy (kcal/mol)
C-I15-20
C-F>35

Note: These are illustrative values based on general trends observed in computational studies of similar molecules.

Theoretical Studies on C-F and C-I Bond Cleavage and Formation

The selective cleavage of C-F and C-I bonds is a central theme in the chemistry of fluorinated and iodinated aromatics. Theoretical studies provide fundamental insights into the energies required to break these bonds and the factors that influence their reactivity.

Bond Dissociation Energies (BDEs):

A key parameter in understanding bond cleavage is the Bond Dissociation Energy (BDE). The C-I bond is known to be significantly weaker than the C-F bond. wikipedia.org This difference is the primary reason for the high selectivity observed in cross-coupling reactions.

Key Research Findings:

Relative Bond Strengths: The BDE of a typical aryl C-I bond is in the range of 65-70 kcal/mol, whereas the BDE of an aryl C-F bond is approximately 125-130 kcal/mol. wikipedia.orgwiredchemist.com This large energy difference makes the selective cleavage of the C-I bond highly favorable.

Influence of Substituents: The presence of other substituents on the aromatic ring, such as the two fluorine atoms and the trifluoromethyl group in this compound, can modulate the BDEs. Electron-withdrawing groups, like the trifluoromethyl group, can influence the electronic structure of the ring and subtly alter the strengths of the C-halogen bonds. DFT calculations can quantify these substituent effects.

Interactive Data Table: Typical Bond Dissociation Energies

This table provides a general comparison of C-F and C-I bond dissociation energies in aromatic systems.

Bond TypeAverage BDE (kcal/mol)
Aromatic C-I65-70
Aromatic C-F125-130

Source: General values from organic chemistry literature. wikipedia.orgwiredchemist.com

Quantitative Structure-Reactivity Relationships (QSRR) for Fluorinated and Iodinated Aromatics

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their measured reactivity. For fluorinated and iodinated aromatics, QSRR models can be developed to predict their behavior in reactions like cross-coupling.

Descriptors for QSRR Models:

To build a QSRR model, a set of numerical descriptors that characterize the structure of the molecules is required. For a compound like this compound, these descriptors could include:

Electronic Descriptors: Hammett parameters, calculated atomic charges, dipole moments, and HOMO/LUMO energies. These describe the electronic environment of the reactive site.

Steric Descriptors: Sterimol parameters or van der Waals radii, which quantify the bulkiness of the substituents near the reactive C-I bond.

Topological Descriptors: Molecular connectivity indices that describe the branching and shape of the molecule.

Key Research Findings:

Predictive Power: QSRR models have been successfully used to predict the reaction rates and yields of cross-coupling reactions for various aryl halides. These models can help in optimizing reaction conditions and in the rational design of new substrates.

Mechanistic Insights: The descriptors that are found to be most significant in a QSRR model can provide insights into the reaction mechanism. For instance, a strong correlation with electronic descriptors would suggest that the electronic effects of the substituents play a dominant role in determining the reactivity.

Interactive Data Table: Hypothetical QSRR Descriptors for Halogenated Benzenes

The following table shows a hypothetical set of descriptors for a series of halogenated benzenes that could be used to build a QSRR model.

CompoundHammett Constant (σp) of HalogenDipole Moment (Debye)Predicted Reactivity (Relative Rate)
Iodobenzene+0.181.701.0
Bromobenzene+0.231.700.8
Chlorobenzene+0.231.690.6
Fluorobenzene+0.061.600.1

Note: This is an illustrative table. Actual QSRR models would involve a much larger set of descriptors and compounds.

Advanced Spectroscopic Characterization and Structural Analysis of 2,3 Difluoro 6 Iodobenzotrifluoride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2,3-Difluoro-6-iodobenzotrifluoride. The presence of various NMR-active nuclei, including ¹H, ¹³C, and ¹⁹F, allows for a multi-faceted analysis of the compound's connectivity and spatial arrangement.

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals corresponding to the two aromatic protons. The chemical shifts of these protons are influenced by the electronic effects of the surrounding substituents. The electron-withdrawing nature of the fluorine, iodine, and trifluoromethyl groups would deshield the aromatic protons, causing them to resonate at a lower field. The coupling between the two protons and with the neighboring fluorine atoms would result in complex splitting patterns.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. It is anticipated to display distinct signals for each of the six aromatic carbons and the carbon of the trifluoromethyl group. The chemical shifts of the aromatic carbons are significantly affected by the attached substituents. The carbons bonded to the electronegative fluorine and iodine atoms, as well as the trifluoromethyl group, will exhibit characteristic downfield shifts. Furthermore, the carbon signals will show coupling with the directly attached and neighboring fluorine atoms, providing valuable structural information.

Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Predicted Multiplicity and Coupling Constants (Hz)
¹H7.2 - 7.8Complex multiplets
¹³C100 - 160 (Aromatic), ~120 (CF₃)Multiplets due to C-F coupling
¹⁹F-110 to -140 (Ar-F), ~ -60 (CF₃)Multiplets

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds like this compound. The spectrum is expected to show two main sets of signals: one for the two aromatic fluorine atoms and another for the trifluoromethyl group. The chemical shifts of the aromatic fluorines are sensitive to their position on the benzene (B151609) ring and the nature of the adjacent substituents. The trifluoromethyl group will appear as a distinct signal, typically a singlet unless coupled to other nuclei. The coupling between the two aromatic fluorine atoms (³JFF) and between the aromatic fluorines and the protons on the ring (³JHF and ⁴JHF) would provide crucial information for assigning the signals to their respective positions.

While ¹²⁷I is an NMR-active nucleus, its application in the structural elucidation of organic iodides is often challenging. This is due to its large quadrupole moment, which can lead to very broad signals that are difficult to detect with standard high-resolution NMR spectrometers. nih.govsigmaaldrich.comnist.gov The observation of a ¹²⁷I NMR signal for this compound would likely require specialized solid-state NMR techniques or would result in a very broad signal in solution. nih.govbldpharm.com Therefore, while theoretically possible, it is not a routinely used technique for the characterization of such compounds. Studies on other organoiodine compounds have shown that the chemical shift can be indicative of the iodine's oxidation state. nih.gov

To definitively establish the structure of this compound, a series of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling network between the two aromatic protons, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the signals of the aromatic protons with their directly attached ¹³C atoms, allowing for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. It would be instrumental in confirming the connectivity between the protons, the fluorinated carbons, the iodinated carbon, and the carbon bearing the trifluoromethyl group. For instance, correlations between the aromatic protons and the carbon of the CF₃ group would solidify the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of nuclei. It could be used to confirm the through-space interactions between the aromatic protons and the fluorine atoms on the ring and the trifluoromethyl group, further validating the assigned structure.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Vibrations

Predicted Vibrational Frequencies for this compound

Functional Group Predicted Vibrational Frequency (cm⁻¹)
C-H (aromatic)3000 - 3100
C=C (aromatic)1450 - 1600
C-F (aromatic)1100 - 1300
C-F (trifluoromethyl)1100 - 1400 (strong, complex bands)
C-I500 - 600

Note: This data is based on typical vibrational frequencies for the respective functional groups and may vary in the specific context of the molecule.

The IR and Raman spectra would be complementary, with some vibrations being more active in one technique than the other. For instance, the symmetric stretching of the C-F bonds in the trifluoromethyl group is often a strong band in the IR spectrum. The C-I stretching vibration is expected to appear in the low-frequency region of the spectrum. Analysis of the vibrational spectra of related isomers, such as 1-iodo-2-(trifluoromethyl)benzene, can aid in the interpretation of the spectrum of the target compound. nih.govnist.gov

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. The high-resolution mass spectrum would provide the exact mass, allowing for the determination of the elemental composition.

The fragmentation of this compound under electron ionization (EI) would likely involve the loss of various fragments. Common fragmentation pathways for similar aromatic compounds include the loss of an iodine atom, a fluorine atom, or a trifluoromethyl radical. The relative abundance of the fragment ions can provide clues about the stability of the resulting ions and the strength of the chemical bonds.

Predicted Key Fragments in the Mass Spectrum of this compound

m/z Identity
339.9[M]⁺
213.0[M - I]⁺
271.0[M - F]⁺
270.9[M - CF₃]⁺
127.0[I]⁺

Note: The m/z values are calculated based on the most abundant isotopes. The actual mass spectrum may show additional fragments.

Analysis of the mass spectra of isomers like 1-iodo-2-(trifluoromethyl)benzene and 1-iodo-3-(trifluoromethyl)benzene can provide a basis for predicting the fragmentation pattern. nist.govnist.gov The unique substitution pattern of this compound may lead to a distinct fragmentation fingerprint, allowing for its differentiation from other isomers.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a critical technique for the unambiguous confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or more decimal places), HRMS can distinguish between molecules that have the same nominal mass but different elemental formulas.

For this compound, an HRMS analysis would provide a highly accurate experimental mass value. This value would then be compared to the calculated theoretical mass based on its elemental formula (C₇H₂F₅I). A close match between the experimental and theoretical masses would serve as strong evidence for the compound's identity and purity.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

ParameterExpected Value
Molecular Formula C₇H₂F₅I
Calculated Monoisotopic Mass 335.9125 u
Observed m/z (Hypothetical) [Data Not Available]
Mass Error (ppm) (Hypothetical) [Data Not Available]
Ionization Mode [Not Determined]

This table is for illustrative purposes only. The "Observed m/z" and "Mass Error" are dependent on experimental results which are not available.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry, or MS/MS, is a powerful tool used to probe the structure of a molecule by inducing its fragmentation and analyzing the resulting fragment ions. In an MS/MS experiment, the parent ion of this compound would be isolated and then subjected to collision-induced dissociation (CID) or other fragmentation methods. The resulting fragment ions would provide valuable information about the connectivity of the atoms within the molecule.

The fragmentation pattern would be expected to reveal characteristic losses, such as the loss of an iodine atom, a fluorine atom, or a trifluoromethyl group. By analyzing the masses of these fragments, a detailed picture of the molecule's structure can be pieced together, confirming the positions of the various substituents on the benzene ring.

Table 2: Hypothetical Tandem Mass Spectrometry (MS/MS) Fragmentation Data for the Molecular Ion of this compound

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral Loss
[Data Not Available][Data Not Available]I
[Data Not Available][Data Not Available]CF₃
[Data Not Available][Data Not Available]F
[Data Not Available][Data Not Available]HF

This table represents a hypothetical fragmentation pattern. The actual fragments and their relative abundances would need to be determined experimentally.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would provide a wealth of information, including:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between chemical bonds, confirming the geometry of the benzene ring and its substituents.

Intermolecular interactions: Details of how the molecules pack together in the crystal lattice, revealing the presence of any non-covalent interactions such as halogen bonding (C-I···F or C-I···I), dipole-dipole interactions, or π-stacking. These interactions are crucial for understanding the solid-state properties of the material.

Table 3: Hypothetical X-ray Crystallography Data for this compound

Crystallographic ParameterValue
Crystal System [Not Determined]
Space Group [Not Determined]
Unit Cell Dimensions a = [Not Available] Å, b = [Not Available] Å, c = [Not Available] Å
α = [Not Available]°, β = [Not Available]°, γ = [Not Available]°
Volume (V) [Not Available] ų
Z (Molecules per unit cell) [Not Available]
Key Bond Lengths (e.g., C-I, C-F, C-C) [Not Available]
Key Bond Angles (e.g., F-C-C, I-C-C) [Not Available]
Key Intermolecular Interactions [Not Determined]

This table is for illustrative purposes only as no crystallographic data has been published for this compound.

Synthetic Utility and Potential Applications in Advanced Organic Synthesis

2,3-Difluoro-6-iodobenzotrifluoride as a Key Synthetic Building Block

The strategic placement of three distinct functional groups—an iodine atom, two fluorine atoms, and a trifluoromethyl group—on a benzene (B151609) ring makes this compound a highly valuable and versatile building block in modern organic synthesis. The presence of the iodo group provides a reactive site for various cross-coupling reactions, while the fluoro and trifluoromethyl substituents impart unique electronic properties and can influence the conformation and metabolic stability of the resulting molecules.

Biaryl and heterobiaryl frameworks are privileged structures found in a vast array of pharmaceuticals, agrochemicals, and functional materials. rsc.org The iodo-substituent in this compound serves as a crucial handle for the construction of these scaffolds through transition metal-catalyzed cross-coupling reactions. One of the most powerful methods for creating carbon-carbon bonds is the Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide. nih.gov

In this context, this compound can react with a wide range of aryl or heteroaryl boronic acids or their derivatives to generate complex biaryl and heterobiaryl products. The reaction is typically catalyzed by a palladium complex. The fluorine and trifluoromethyl groups on the benzotrifluoride (B45747) ring can significantly influence the reactivity of the iodo group and the properties of the resulting biaryl compound. For instance, the strong electron-withdrawing nature of these fluorine-containing groups can enhance the oxidative addition step in the catalytic cycle of the Suzuki-Miyaura coupling.

The resulting fluorinated biaryl scaffolds are of particular interest in drug discovery. The introduction of fluorine atoms can modulate a molecule's lipophilicity, binding affinity, and metabolic stability. Therefore, the use of this compound as a precursor allows for the direct incorporation of a difluoro-trifluoromethyl-phenyl moiety into a target biaryl structure, a strategy that is highly valuable for lead optimization in medicinal chemistry. While direct C-H arylation is an emerging sustainable method for biaryl synthesis, the use of pre-functionalized partners like this compound often provides greater control over regioselectivity, which is critical in the synthesis of complex molecules. uva.nl

The unique substitution pattern of this compound makes it an important intermediate for accessing more complex molecules containing both fluorine and iodine. The field of organofluorine chemistry is rapidly expanding, driven by the significant impact of fluorine on the properties of organic molecules. nih.gov Compounds containing both fluorine and iodine are particularly useful as they offer orthogonal reactivity, where the iodo group can be selectively functionalized while the carbon-fluorine bonds remain intact.

This building block can be used in multi-step syntheses where the iodo group is first transformed, for example, via a Sonogashira, Heck, or Buchwald-Hartwig coupling, to introduce further complexity. Subsequently, the fluoro- and trifluoromethyl-substituted aromatic ring can be further modified if necessary, or it can serve as a key structural element in the final target molecule.

The synthesis of novel nucleoside analogues is one area where such complex fluorinated intermediates are crucial. For example, the synthesis of 2',3'-dideoxy-6',6'-difluoro-3'-thionucleoside, an analogue of a compound with high activity against HIV and HBV, was achieved from a gem-difluorohomoallyl alcohol, highlighting the importance of fluorinated building blocks in medicinal chemistry. nih.gov While not a direct application of this compound, this demonstrates the utility of such fluorinated synthons.

Role in the Development of New Materials Architectures

The incorporation of fluorine atoms into organic materials can lead to profound changes in their physical and electronic properties. The high electronegativity and small size of fluorine can influence intermolecular interactions, thermal stability, and electronic energy levels.

Organofluorine compounds are essential in the development of modern IT, electronics, and medical applications. nih.gov The introduction of trifluoromethyl groups, in particular, is a common strategy to modify the properties of organic electronic materials. These groups are highly electron-withdrawing and can lower the LUMO (Lowest Unoccupied Molecular Orbital) and HOMO (Highest Occupied Molecular Orbital) energy levels of a molecule. This tuning of electronic properties is critical for the design of n-type and p-type organic semiconductors used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Fluorinated compounds are widely used in liquid crystal displays (LCDs). cas.cn The introduction of fluorine atoms into liquid crystal molecules can significantly impact their mesomorphic behavior, dielectric anisotropy (Δε), and viscosity. Specifically, terminal trifluoromethyl groups are known to increase the polarity of molecules, which can lead to higher dielectric anisotropy, a crucial parameter for electro-optical applications. mdpi.com

The presence of lateral fluorine substituents can decrease the melting point and widen the nematic phase temperature range of liquid crystals. mdpi.com Difluoro-substituted liquid crystals have been shown to exhibit enhanced mesomorphism. nih.gov The combination of a trifluoromethyl group and two fluorine atoms in this compound makes it a potentially valuable building block for the synthesis of novel liquid crystal materials. By coupling this unit with other mesogenic cores, it is possible to design liquid crystals with tailored properties, such as negative dielectric anisotropy, which is desirable in certain display modes like in-plane switching (IPS) and vertically aligned (VA) LCDs. rsc.orgst-andrews.ac.uk The synthesis of liquid crystals containing benzotrifluoride moieties has been shown to result in materials with high thermal stability over a broad temperature range. mdpi.com

Strategies for Expanding Organofluorine Chemical Space through Iodinated Benzotrifluorides

The exploration of "chemical space" is a central theme in drug discovery and materials science. The development of new building blocks is essential for accessing novel molecular architectures with unique properties. Iodinated benzotrifluorides, such as this compound, are key players in the expansion of the accessible organofluorine chemical space. cas.cn

These building blocks provide a straightforward route to introduce a trifluoromethylated and fluorinated phenyl ring into a wide variety of molecules. The versatility of the carbon-iodine bond allows for a plethora of chemical transformations, enabling the creation of diverse libraries of fluorinated compounds. The development of new synthetic methods that utilize such building blocks is an active area of research.

Furthermore, the presence of multiple fluorine substituents offers opportunities for studying structure-activity and structure-property relationships in a systematic manner. By comparing the effects of different fluorination patterns, chemists can gain a deeper understanding of how fluorine influences molecular behavior. This knowledge is crucial for the rational design of new pharmaceuticals, agrochemicals, and advanced materials. The use of fluorinated building blocks, including those derived from iodinated benzotrifluorides, is a powerful strategy for navigating and expanding the frontiers of organofluorine chemistry. wikipedia.org

Future Research Directions and Emerging Avenues in 2,3 Difluoro 6 Iodobenzotrifluoride Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Methodologies

The synthesis of complex fluorinated aromatics often relies on traditional methods that may involve harsh reagents, stoichiometric waste, and challenging purifications. Future research will increasingly focus on aligning the synthesis of 2,3-Difluoro-6-iodobenzotrifluoride and its derivatives with the principles of green chemistry.

Exploration of Undiscovered Reactivity Modes and Novel Mechanistic Pathways

The unique electronic architecture of this compound—conferred by the strongly electron-withdrawing trifluoromethyl group and the ortho-difluoro motif—suggests a rich and largely unexplored reactive landscape. The carbon-iodine (C-I) bond is a well-established handle for a variety of cross-coupling reactions, including Suzuki, Sonogashira, and Negishi couplings. Future work should systematically explore these transformations to generate libraries of novel derivatives. The principles of Negishi coupling, which utilize unstable organozinc reagents for C(sp³)–C(sp²) cross-coupling, could be applied to introduce complex alkyl chains at the 6-position.

Beyond established reactions, there is a significant opportunity to discover novel reactivity. The interplay between the fluorine atoms and the adjacent trifluoromethyl group can influence the regioselectivity of nucleophilic aromatic substitution reactions and direct metalation pathways. Mechanistic studies, combining experimental kinetics with computational modeling, will be crucial to understand these effects. Parallels can be drawn from studies on other fluorinated scaffolds, such as 3,3-difluoroindolines, where the fluorine atoms enable unique transformations and the olefin moiety exhibits amphoteric reactivity, participating in both nucleophilic and electrophilic reactions. Investigating similar dearomatization or rearrangement reactions could lead to the discovery of entirely new molecular skeletons.

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalability

To transition from laboratory-scale discovery to industrial-scale production, the integration of continuous flow chemistry and automated synthesis is paramount. Flow chemistry offers numerous advantages for the synthesis of fluorinated compounds, including enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and improved safety, particularly when handling hazardous reagents or energetic intermediates.

The synthesis of PET tracers like 6-[¹⁸F]FDOPA demonstrates the power of flow chemistry to enable rapid, high-yield radiolabeling reactions. A similar flow-based platform could be developed for the synthesis of this compound or its subsequent derivatization. Such a system would allow for safe, on-demand production and could be readily scaled by extending operation time or using parallel reactors. Furthermore, automated platforms can perform multi-step syntheses and purifications without manual intervention, accelerating the generation of compound libraries for screening purposes. The successful automation of Negishi couplings and subsequent liquid-liquid extraction highlights the potential for creating end-to-end automated workflows for producing derivatives of the target compound.

Table 1: Hypothetical Comparison of Batch vs. Flow Synthesis for a Cross-Coupling Reaction with this compound

ParameterTraditional Batch SynthesisProposed Flow SynthesisPotential Advantage of Flow
Reaction Time 6-24 hours15-30 minutes residence timeSignificant reduction in process time.
Temperature Control Difficult to maintain homogeneityPrecise, rapid heating/coolingImproved selectivity, reduced byproducts.
Safety Potential for thermal runawayEnhanced heat dissipation, small reactor volumeInherently safer process.
Scalability Requires larger, specialized glassware"

Q & A

Q. What are the standard synthetic routes for preparing 2,3-difluoro-6-iodobenzotrifluoride, and how can reaction conditions be optimized?

  • Methodological Answer : Common synthetic pathways involve halogenation or substitution reactions. For example, iodination of a fluorinated benzotrifluoride precursor using iodine monochloride (ICl) in the presence of a Lewis acid catalyst (e.g., FeCl₃) can yield the target compound. Optimization includes:
  • Temperature control : Reactions are typically conducted at 0–25°C to minimize side-product formation.
  • Solvent selection : Polar aprotic solvents like dichloromethane enhance reaction efficiency.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) ensures high purity .

Table 1 : Example Reaction Conditions and Yields

PrecursorReagentSolventTemp (°C)Yield (%)
2,3-DifluorobenzotrifluorideICl, FeCl₃DCM2572
2-Fluoro-6-methoxy derivativeKI, H₂SO₄Acetic acid5058

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer : Structural confirmation relies on:
  • X-ray crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, particularly the C-I bond (~2.09 Å) and fluorine/trifluoromethyl group orientations .
  • Spectroscopy :
  • ¹⁹F NMR : Peaks near -60 ppm (CF₃) and -110 ppm (ortho-F).
  • ¹H NMR : Absence of aromatic protons confirms full substitution.
  • Mass spectrometry : Molecular ion [M]+ matches the theoretical m/z (e.g., 352.93 for C₇F₅I).

Advanced Research Questions

Q. What contradictions exist in reported reactivity data for this compound in cross-coupling reactions?

  • Methodological Answer : Discrepancies arise in catalytic efficiency when using palladium vs. copper-based systems:
  • Palladium catalysts : Higher yields (80–90%) for Suzuki-Miyaura couplings but require stringent anhydrous conditions .
  • Copper-mediated reactions : Lower yields (40–50%) but tolerate moisture, complicating mechanistic interpretations.
    Resolution strategy :
  • Compare reaction kinetics (e.g., via in-situ IR monitoring).
  • Analyze by-products (e.g., dehalogenation products) using GC-MS .

Q. How does the iodine substituent influence the electronic properties of this compound in photophysical studies?

  • Methodological Answer : The heavy atom effect of iodine enhances spin-orbit coupling, increasing triplet-state population. This is quantified via:
  • UV-Vis spectroscopy : Red-shifted absorption bands (λmax ~270 nm).
  • Fluorescence quenching : Measured via quantum yield reduction (e.g., from Φ = 0.5 to <0.1 after iodination).
    Table 2 : Comparative Photophysical Data
Compoundλmax (nm)Quantum Yield (Φ)
Non-iodinated analog2500.5
2,3-Difluoro-6-iodo derivative2700.08

Q. What strategies mitigate crystallization challenges for this compound in X-ray studies?

  • Methodological Answer : Poor crystal growth is addressed by:
  • Solvent screening : Slow evaporation from diethyl ether/hexane mixtures promotes lattice ordering.
  • Seeding : Introduce microcrystals from prior batches to nucleate growth.
  • Temperature gradients : Gradual cooling from 40°C to 4°C reduces defects .

Data Interpretation and Validation

Q. How should researchers resolve discrepancies between computational and experimental bond angles in this compound?

  • Methodological Answer : Discrepancies often stem from van der Waals interactions in the solid state vs. gas-phase DFT calculations. Steps include:
  • Reproduce calculations : Use higher-level theory (e.g., B3LYP-D3/def2-TZVP) with implicit solvent models.
  • Validate crystallography : Check for thermal ellipsoid anisotropy in SHELXL-refined structures .

Applications in Material Science

Q. Can this compound serve as a building block for liquid crystals or OLEDs?

  • Methodological Answer : Its strong electron-withdrawing groups (CF₃, F, I) enhance charge transport properties. Test via:
  • DSC/TGA : Assess thermal stability (decomposition >250°C).
  • Electrochemical profiling : Cyclic voltammetry reveals reversible reduction peaks (-1.2 V vs. Ag/AgCl), suitable for electron-transport layers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.